PKG drug G1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

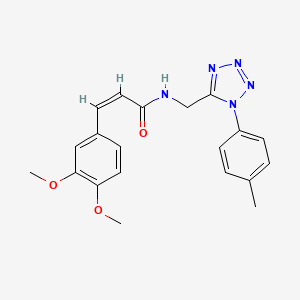

PKG drug G1 is an activator of Protein Kinase G Iα (PKG Iα) targeting C42, resulting in vasodilation and blood pressure lowering .

Molecular Structure Analysis

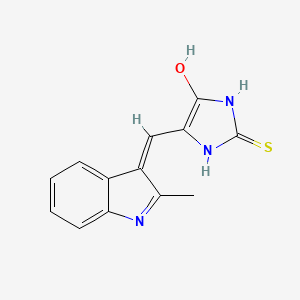

PKG drug G1 has a molecular weight of 257.31 and its molecular formula is C13H11N3OS . The InChI code and SMILES representation provide more details about its molecular structure .Scientific Research Applications

Cardiovascular System Research

PKG drug G1 is widely used in the research of the cardiovascular system . It’s an activator of protein kinase GIα (PKGIα), which plays a crucial role in cardiovascular functions .

Hypertension Research

PKG drug G1 has been used in the study of hypertension . In a mouse model of angiotensin II-induced hypertension, PKG drug G1 (14.8 mg/kg) induces oxidation of PKGIα, a marker of activation, in the aorta . It decreases mean arterial pressure in the same model when administered at a dose of 20 mg/kg per day for four days .

Vasodilation Research

The drug is also used in the study of vasodilation . It induces relaxation in U-46619-precontracted mesenteric arteries isolated from wild-type mice in a concentration-dependent manner .

Cardiovascular Diseases Research

PKG drug G1 is used in the research of cardiovascular diseases . It’s an important tool in understanding the mechanisms of various cardiovascular diseases and developing potential treatments .

Cardioprotection Research

The nitric oxide (NO)–protein kinase G (PKG) pathway, which PKG drug G1 activates, is known to be an important target for cardioprotection against ischaemia/reperfusion injury and heart failure . This makes PKG drug G1 a valuable tool in cardioprotection research .

Heart Failure Research

PKG drug G1 is used in heart failure research . The NO–cGMP–PKG cascade, which the drug activates, has been shown to have a cardioprotective role, and disruption of this pathway leads to various pathological changes in the heart, including vascular and ventricular dysfunction, fibrosis, and hypertrophy .

Mechanism of Action

Target of Action

PKG drug G1 primarily targets Protein Kinase G Iα (PKG Iα) . This protein plays a crucial role in several biological processes, including the regulation of smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis . The drug specifically targets the C42 site of PKG Iα .

Mode of Action

PKG drug G1 interacts with its target by inducing the oxidative activation of PKG Iα . This interaction results in the vasodilation of isolated resistance blood vessels and a decrease in blood pressure . The drug’s mode of action is unique and differs from current therapies .

Biochemical Pathways

PKG drug G1 affects the cGMP-dependent protein kinase pathway . This pathway is implicated in a variety of biological processes, including smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis . The activation of PKG Iα by PKG drug G1 leads to the phosphorylation of a number of biologically important targets .

Pharmacokinetics

It is known that the drug induces the oxidation of pkg iα, a marker of activation, in the aorta in a mouse model of angiotensin ii-induced hypertension . It decreases mean arterial pressure in the same model when administered at a dose of 20 mg/kg per day for four days .

Result of Action

The molecular and cellular effects of PKG drug G1’s action include the relaxation of U-46619-precontracted mesenteric arteries isolated from wild-type mice . In a mouse model of angiotensin II-induced hypertension, the drug decreases mean arterial pressure .

Action Environment

It is known that the drug’s effects are observed in amouse model of angiotensin II-induced hypertension , suggesting that the drug’s efficacy may be influenced by the presence of certain disease states.

Safety and Hazards

properties

IUPAC Name |

4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJCCABLAZZIEJ-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)

![8-[2-(3,4-Dimethoxyphenyl)ethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2889703.png)

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2889704.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)

![3-Methyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2889711.png)

![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)

![N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2889714.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)